mitoTracker Deep Red 633

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

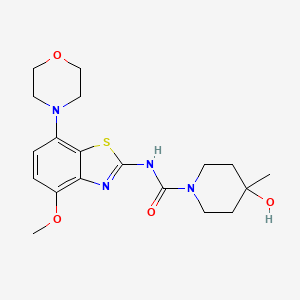

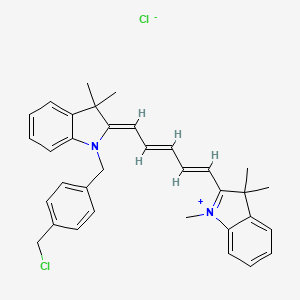

MitoTracker Deep Red 633 is a Cy5 dye and an organic chloride salt. It has a role as a fluorochrome.

Scientific Research Applications

Monitoring Mitochondrial Membrane Potential

MitoTracker Deep Red 633 is particularly effective for assessing changes in mitochondrial membrane potential during various cellular processes, including apoptosis. By staining live cells, researchers can visualize the depolarization of mitochondria, which is a hallmark of apoptotic signaling pathways .

Cancer Research

Recent studies have demonstrated the utility of this compound in cancer research, particularly in identifying cancer stem cells (CSCs). In a notable study, breast cancer cells were stained with the dye to segregate Mito-high and Mito-low populations via flow cytometry. The Mito-high population exhibited enhanced CSC characteristics, including increased tumor-initiating activity and resistance to chemotherapy .

| Cell Line | IC-50 (nM) | Effect on Tumor Growth |

|---|---|---|

| MCF7 | 50-100 | Significant inhibition observed |

| MDA-MB-231 | 50-100 | Complete inhibition of OCR and ATP |

| MDA-MB-468 | 50-100 | Prevented metastasis in vivo |

Investigating Cellular Responses to Oxidative Stress

This compound has been employed to study the effects of oxidative stress on mitochondrial morphology and function. For instance, C2C12 myocytes treated with hydrogen peroxide were stained with the dye to assess mitochondrial fragmentation and dynamics under oxidative conditions .

Viral Infection Studies

In virology, this compound has been used to investigate mitochondrial involvement during viral infections. A study involving Pandoravirus massiliensis demonstrated the dye's application in visualizing mitochondrial dynamics post-infection, revealing critical insights into the interplay between viral particles and host cell mitochondria .

Cancer Stem Cell Targeting

In a preclinical model using breast cancer cell lines (MCF7, MDA-MB-231), researchers utilized this compound to demonstrate that targeting mitochondrial metabolism could effectively eradicate CSCs. The study found that higher concentrations of the dye inhibited mammosphere formation and significantly reduced tumor growth without notable toxicity .

Effects of Oxidative Stress on Myocytes

A detailed investigation into C2C12 myocytes treated with hydrogen peroxide revealed that staining with this compound allowed researchers to visualize changes in mitochondrial structure under oxidative stress conditions. This application highlighted the dye's ability to serve as a reliable indicator for studying mitochondrial responses to environmental stressors .

Chemical Reactions Analysis

Photochemical Generation of Reactive Oxygen Species (ROS)

MitoTracker Deep Red 633 acts as a photosensitizer under specific illumination conditions, leading to ROS production. Key findings include:

Singlet Oxygen Generation

-

Mechanism : Upon irradiation with 635–660 nm light, the dye undergoes a photochemical reaction that generates singlet oxygen (¹O₂) via Type II photosensitization .

-

Assay Validation :

-

RNO (N,N-dimethyl-4-nitrosoaniline) Assay : Measures ¹O₂ production by tracking RNO bleaching at 440 nm. This compound showed comparable ¹O₂ generation to TMRE (tetramethylrhodamine ethyl ester) .

-

DCFH-DA Assay : Detects general ROS by oxidizing 2',7'-dichlorofluorescin diacetate (DCFH-DA) to fluorescent DCF. Irradiated this compound produced significant DCF fluorescence in HeLa cells .

-

| Parameter | Value | Source |

|---|---|---|

| Irradiation wavelength | 660 nm | |

| ROS detected | Singlet oxygen (¹O₂), superoxide | |

| Quantum yield (¹O₂) | Comparable to TMRE |

Interaction with Mitochondrial Membrane Potential

The dye’s retention in mitochondria is membrane potential-dependent, influencing its reactivity:

Nernstian Accumulation

-

Mechanism : The probe accumulates in mitochondria according to the Nernst equation, with higher concentrations in polarized mitochondria .

-

Depolarization Effects : Loss of mitochondrial membrane potential (e.g., during apoptosis) reduces dye retention, correlating with decreased fluorescence intensity .

| Condition | Fluorescence Response | Source |

|---|---|---|

| Polarized mitochondria | High intensity (Ex: 641 nm, Em: 662 nm) | |

| Depolarized mitochondria | Reduced intensity |

Stability Under Irradiation

This compound exhibits moderate photostability, making it suitable for live-cell imaging:

Photobleaching Resistance

-

Comparative Analysis : Under continuous four-color illumination (405, 488, 559, 635 nm), the dye retained 80% fluorescence after 10 minutes, outperforming Mitoview 633 .

| Dye | Photobleaching Rate | Source |

|---|---|---|

| This compound | 20% loss in 10 min | |

| Mitoview 633 | 50% loss in 10 min |

Redox Activity in Cellular Environments

The dye interacts with mitochondrial oxidants, enabling redox-sensitive applications:

Superoxide Detection

-

Colocalization Studies : Fluorescent DCF (indicative of ROS) colocalized with this compound-stained mitochondria, confirming mitochondrial ROS generation in photoreceptor cells .

-

MitoSOX Correlation : In HeLa cells, ROS production measured by this compound correlated with MitoSOX Red signals (r = 0.89) .

| Assay | Target ROS | Correlation | Source |

|---|---|---|---|

| DCFH-DA | General ROS | High | |

| MitoSOX Red | Superoxide | Moderate |

Chemical Compatibility and Solubility

Q & A

Basic Research Questions

Q. What is the optimal protocol for staining mitochondria with mitoTracker Deep Red 633 in live-cell imaging?

- Methodology : Incubate cells with 0.2–500 nM this compound in culture medium for 20–45 minutes at 37°C, followed by washing and fixation (if required). Use 633 nm excitation and collect emission above 650 nm . For flow cytometry, incubate cells with 200 nM probe for 20 minutes .

- Key considerations : Avoid prolonged exposure to light to prevent photobleaching. DMSO (0.1%) and pluronic acid (0.01% w/v) enhance dye solubility in some protocols .

Q. How does this compound compare to JC-1 for assessing mitochondrial membrane potential (ΔΨm)?

- Functional distinction : JC-1 exhibits a ΔΨm-dependent shift from green (monomers at low ΔΨm) to red (aggregates at high ΔΨm), enabling ratiometric analysis. In contrast, this compound fluorescence intensity directly correlates with ΔΨm, making it suitable for single-channel quantification .

- Advantages : Mitigates spectral overlap issues in multi-color experiments due to far-red emission (650–700 nm) .

Q. Can this compound colocalize with other organelle-specific probes without cross-talk?

- Experimental validation : Pair with FITC (488 nm excitation) or BODIPY FL (green channel) for cytoskeletal or nuclear markers. For example, co-staining with LysoTracker Deep Red (633 nm excitation) requires careful channel separation to avoid bleed-through .

- Data interpretation : Use Pearson correlation coefficients (>0.9 indicates strong mitochondrial specificity) to validate colocalization with mitochondrial markers like MitoRFAP-2 .

Advanced Research Questions

Q. How can this compound resolve contradictions in mitochondrial ROS production during apoptosis?

- Case study : In caspase-8-mediated apoptosis, this compound tracked mitochondrial morphology changes (e.g., fragmentation) while DCFH-DA measured ROS. Discrepancies arise if ROS sources (e.g., cytosolic vs. mitochondrial) are not differentiated .

- Solution : Combine with H2DCFDA (total ROS) and MitoSOX Red (mitochondrial superoxide) for compartment-specific ROS analysis .

Q. What quantitative approaches are recommended for analyzing mitochondrial dynamics using this compound?

- Image analysis : Use open-source tools (e.g., ImageJ) to quantify mitochondrial number, network branching, or fluorescence intensity. Flow cytometry can normalize mitochondrial mass across cell populations .

- Statistical rigor : Report mean fluorescence intensity (MFI) ± SEM from ≥3 independent experiments, as in Grx1 knockdown studies .

Q. How does mitoTracker Deep Red 632 inform experimental design in studies of mitochondrial-cytosolic crosstalk?

- Example : In Neuro-2a cells, mitoTracker confirmed Grx1 (cytosolic) does not colocalize with mitochondria, while Grx2 (mitochondrial) does. This differentiation is critical for interpreting ROS sources .

- Method : Co-stain with organelle-specific antibodies (e.g., anti-Pgp for plasma membrane) and use confocal z-stacking to exclude false colocalization artifacts .

Q. What are the limitations of this compound in ΔΨm-independent applications?

- Critical finding : While mitoTracker accumulation is ΔΨm-dependent, mitochondrial mass can be assessed in parallel with ΔΨm-independent probes (e.g., MitoTracker Green) .

- Experimental note : In ΔΨm-collapsed models (e.g., FCCP-treated cells), validate dye retention using TMRE or Rhodamine 123 .

Q. Methodological Troubleshooting

Q. How to address inconsistent this compound staining across cell types?

- Optimization : Titrate dye concentration (50–500 nM) and incubation time (15–60 minutes). For adherent cells (e.g., HeLa), use glass-bottom dishes to enhance imaging resolution .

- Validation : Compare with MitoTracker Green FM to confirm mitochondrial specificity in ΔΨm-compromised cells .

Q. What controls are essential when using this compound in high-content screening?

- Negative controls : Include untreated cells and ΔΨm disruptors (e.g., CCCP) to establish baseline fluorescence.

- Positive controls : Use cells overexpressing mitochondrial proteins (e.g., cytochrome c-GFP) to verify probe localization .

Q. Emerging Applications

Q. Can this compound be integrated with CRISPR-based mitochondrial editing tools?

Preparation Methods

Stock Solution Preparation

The foundational step in preparing MitoTracker Deep Red 633 involves creating a stable stock solution, which is subsequently diluted to working concentrations for experimental use.

Methodology:

Dissolution in DMSO:

The dye is dissolved in dimethyl sulfoxide (DMSO), a solvent compatible with the compound's solubility profile.

According to MedChemExpress, 50 μg of MitoTracker Deep Red FM (molecular weight 543.57 g/mol) is dissolved in 92 μL of DMSO to achieve a 1 mM stock solution.- 50 μg / 543.57 g/mol = 0.092 μmol - Dissolved in 92 μL DMSO → concentration ≈ 1 mMStorage Conditions:

The stock solution should be stored at -20°C or -80°C, protected from light and stored under nitrogen to prevent degradation. Repeated freeze-thaw cycles should be avoided to maintain stability.

Research Findings:

- The stability of the stock solution is critical; studies recommend aliquoting to prevent freeze-thaw cycles, which can compromise dye integrity.

Working Solution Preparation

Dilution of the stock solution yields the working solution used for cell staining.

Methodology:

Dilution Factors:

The recommended dilution ranges from 1:5000 to 1:50000, resulting in final concentrations of approximately 20–200 nM, suitable for live-cell imaging.Preparation:

For example, to prepare a 100 nM working solution:- Dilute 1 μL of the 1 mM stock in 10 mL of serum-free medium or PBS.

Application:

The working solution is added directly to cells, typically after washing, and incubated under controlled conditions.

Research Findings:

- Optimal staining occurs at concentrations between 20–200 nM, with incubation times of 30 minutes at 37°C being standard.

In Vivo Formulation

For in vivo applications, formulation strategies adapt to enhance solubility and bioavailability.

Methodology:

DMSO and Oil-based Formulations:

As per GlpBio, the compound can be dissolved in DMSO and then mixed with oils like corn oil to create injectable formulations.- Example: Mix μL of DMSO stock with μL of corn oil, ensuring the solution remains clear.

Additional Co-solvents:

PEG300, Tween 80, or water may be added to improve solubility, following a stepwise addition to maintain clarity.

Research Findings:

- The solubility profile indicates DMSO as the primary solvent, with oil-based formulations suitable for in vivo delivery, provided the solution remains clear and stable.

Data Summary Table

| Step | Reagents/Conditions | Concentration/Volume | Notes |

|---|---|---|---|

| Stock Solution Preparation | MitoTracker Deep Red FM + DMSO | 50 μg in 92 μL DMSO | Store at -20°C or -80°C, protect from light |

| Working Solution Preparation | Dilute stock in serum-free medium or PBS | 1:5000 to 1:50000 | Final concentration: 20–200 nM |

| In Vivo Formulation | DMSO + Corn Oil | Variable | Ensure clarity, add co-solvents as needed |

| Incubation for Cell Staining | Cells + Working solution | 30–60 min at 37°C | Protect from light |

Research Findings and Best Practices

Stability and Storage:

The dye's stability is maximized when stored in aliquots at low temperatures, protected from light and moisture.Solubility:

The compound exhibits high solubility in DMSO (~125 mg/mL), making DMSO the solvent of choice for stock solutions.Optimal Concentrations:

Empirical data suggest using 20–200 nM for live-cell imaging to balance signal intensity and cell viability.Formulation for In Vivo Use: Combining DMSO with oils or co-solvents enhances bioavailability, with careful attention to solution clarity and stability.

Properties

Molecular Formula |

C34H36Cl2N2 |

|---|---|

Molecular Weight |

543.6 g/mol |

IUPAC Name |

(2Z)-1-[[4-(chloromethyl)phenyl]methyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride |

InChI |

InChI=1S/C34H36ClN2.ClH/c1-33(2)27-13-9-11-15-29(27)36(5)31(33)17-7-6-8-18-32-34(3,4)28-14-10-12-16-30(28)37(32)24-26-21-19-25(23-35)20-22-26;/h6-22H,23-24H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

IRSFLEQGOMAAPU-UHFFFAOYSA-M |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CC5=CC=C(C=C5)CCl)(C)C)C)C.[Cl-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CC5=CC=C(C=C5)CCl)(C)C)C)C.[Cl-] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.